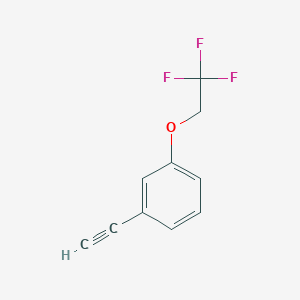

3-(2,2,2-Trifluoroethoxy)phenylacetylene

Descripción

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡C Stretch | 2100–2260 | Strong |

| C-O-C Asymmetric Stretch | 1100–1250 | Strong |

| CF₃ Symmetric Stretch | 1150–1200 | Medium |

UV-Vis Spectroscopy :

- λₘₐₓ : ~265 nm (π→π* transition of the phenyl-acetylene system).

- Molar absorptivity: ~10⁴ L·mol⁻¹·cm⁻¹ (typical for conjugated arylacetylenes).

Thermochemical Properties and Phase Behavior

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | ~150–160°C (est.) | |

| Density | ~1.30–1.35 g/cm³ | |

| Solubility | Miscible in THF, CH₂Cl₂ |

Phase Behavior :

- The compound is likely a low-viscosity liquid at room temperature, given its molecular weight and absence of strong intermolecular forces beyond van der Waals interactions.

- Thermal Stability : Trifluoroethoxy groups enhance stability up to ~200°C, with decomposition occurring via C-O bond cleavage.

Thermogravimetric Analysis (TGA) :

- Weight loss onset: ~180°C (loss of trifluoroethanol moiety).

- Char residue: <5% at 600°C.

Propiedades

IUPAC Name |

1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-8-4-3-5-9(6-8)14-7-10(11,12)13/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJCXVOTHBUGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(2,2,2-Trifluoroethoxy)phenylacetylene is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H8F3O

- Molecular Weight : 224.18 g/mol

The presence of the trifluoroethoxy moiety is significant as it can modulate the compound's pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to exhibit:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Studies

-

Anticancer Research :

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and caspase-9 activation. -

Anti-inflammatory Effects :

In a murine model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. -

Antimicrobial Activity :

The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethoxy vs. Ethoxy Groups

The trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)phenylacetylene introduces strong electron-withdrawing effects due to the inductive influence of the three fluorine atoms. This contrasts with non-fluorinated ethoxy groups, such as in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), where the ethoxy substituent is electron-donating. The fluorinated group increases the compound’s resistance to oxidative metabolism and improves membrane permeability, which is critical in drug design .

| Property | This compound | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|

| Fluorine Content | High (3 F atoms) | None |

| LogP (Estimated) | ~2.5–3.5 (lipophilic) | ~1.8–2.2 (less lipophilic) |

| Metabolic Stability | High (due to C–F bond strength) | Moderate |

| Electronic Effects | Electron-withdrawing | Electron-donating |

Table 1. Substituent-driven property comparison .

Comparison with Fluorinated Pyridine Derivatives

describes a sulfonamide derivative containing a trifluoroethoxy-substituted pyridine ring. While the core structure differs (pyridine vs. benzene), the trifluoroethoxy group in both compounds likely enhances electrophilic reactivity and stabilizes adjacent sulfinyl or acetylene groups through electron withdrawal. For example, the sulfinyl group in 2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole () benefits from the trifluoroethoxy group’s electron-withdrawing effects, which may polarize the sulfinyl moiety and influence binding interactions in biological targets .

Fluorine in Drug Design: Broader Context

The incorporation of fluorinated groups, such as trifluoroethoxy, is a common strategy in pharmaceuticals to optimize pharmacokinetics. As noted in , fluorinated drugs introduced between 2001–2011 often exhibit improved bioavailability and target affinity compared to non-fluorinated analogs. For instance, the trifluoroethoxy group’s steric bulk and hydrophobicity can enhance binding to hydrophobic protein pockets, a feature shared by this compound .

Métodos De Preparación

Etherification of Phenylacetylene Derivatives

This method involves nucleophilic substitution where the trifluoroethoxy group is introduced onto the aromatic ring bearing the acetylene functionality.

- Reagents and Conditions: Phenylacetylene is reacted with 2,2,2-trifluoroethanol in the presence of a strong base such as potassium tert-butoxide or sodium hydride, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Mechanism: The base deprotonates the phenol or phenylacetylene to generate a nucleophile that attacks the trifluoroethanol or its activated derivative, forming the ether linkage.

- Reaction Parameters: Temperatures range from ambient to 100 °C, with reaction times from several hours to overnight to ensure complete conversion.

- Yields: Reported yields vary but can reach up to 80-90% under optimized conditions.

Multi-Step Synthesis via Halogenated Nitrobenzene Intermediates

This approach is more elaborate but advantageous for industrial-scale synthesis due to the availability of starting materials and scalability.

Step 1: Preparation of 2-(2,2,2-Trifluoroethoxy)nitrobenzene

- Starting from o-nitrochlorobenzene, a phase-transfer catalyzed etherification reaction is conducted with 2,2,2-trifluoroethanol under alkaline conditions (e.g., sodium hydroxide).

- Catalysts include tetrabutylammonium bromide and other quaternary ammonium salts.

- Reaction temperature: 0–100 °C.

- Yield: High, typically around 88%.

Step 2: Reduction to 2-(2,2,2-Trifluoroethoxy)aniline

- The nitro group is reduced using catalysts such as palladium on carbon, Raney nickel, or chemical reductants like iron powder or zinc powder.

- Solvents include water, alcohols (C1–C8), or DMF.

- Reaction temperature: 0–150 °C.

- This step avoids purification of intermediates, improving efficiency.

Step 3: Diazotization and Hydroxylation to 2-(2,2,2-Trifluoroethoxy)phenol

- The aniline intermediate undergoes diazotization with acids such as sulfuric acid or hydrochloric acid at low temperatures (-20 to 50 °C).

- Subsequent hydroxylation yields the phenol derivative.

- Reaction temperature: 0–100 °C.

Step 4: Formation of 3-(2,2,2-Trifluoroethoxy)phenylacetylene

- The phenol derivative can be further transformed into the target alkyne via Sonogashira coupling or other alkyne formation reactions, typically involving palladium catalysts and copper co-catalysts.

- Reaction conditions are optimized for high selectivity and yield.

- Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification (Step 1) | o-Nitrochlorobenzene, 2,2,2-trifluoroethanol, tetrabutylammonium bromide | NaOH aqueous, phase-transfer catalyst | 60–70 | 6 | 88.4 | High yield, orange solid intermediate |

| Reduction (Step 2) | Pd/C, Raney Ni, Fe powder, Zn powder | Water, alcohols, DMF | 0–150 | Variable | High | Direct use of crude intermediate possible |

| Diazotization & Hydroxylation (Step 3) | H2SO4, HCl, boric acid | Aqueous acid solution | -20 to 50 (diazotization), 0–100 (hydroxylation) | Variable | High | Controlled temperature critical |

| Alkyne Formation (Step 4) | Pd catalyst, Cu co-catalyst, base | Organic solvents | 20–80 | Variable | Moderate to High | Sonogashira coupling typical |

- The phase-transfer catalyzed etherification step is crucial for introducing the trifluoroethoxy group efficiently and with high regioselectivity, avoiding the use of expensive reagents like 2,2,2-trifluoro iodoethane or boron tribromide, which enhances industrial feasibility.

- Reduction and diazotization steps are optimized to proceed without intermediate purification, reducing cost and time.

- Sonogashira coupling or similar palladium-catalyzed cross-coupling reactions are reliable for installing the acetylene moiety on the trifluoroethoxy-substituted aromatic ring.

- Reaction conditions such as temperature, catalyst loading, and solvent choice significantly impact yield and purity.

The preparation of this compound is effectively accomplished through multi-step synthetic routes starting from halogenated nitrobenzene derivatives, leveraging phase-transfer catalysis, reduction, diazotization, and palladium-catalyzed coupling reactions. These methods offer high yields, scalability, and cost-effectiveness suitable for both laboratory and industrial production. Optimization of reaction parameters and catalyst systems remains a key focus for enhancing efficiency and sustainability in the synthesis of this valuable fluorinated alkyne.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.